molecular formula C16H13FN2O B5829089 (2-fluorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone

(2-fluorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B5829089
M. Wt: 268.28 g/mol
InChI Key: UOHFTWVIBUTJCG-UHFFFAOYSA-N
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Description

(2-fluorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves the reaction of 2-fluorobenzoyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-fluorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2-fluorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-fluorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone
  • (2-bromophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone
  • (2-iodophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone

Uniqueness

(2-fluorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(2-fluorophenyl)-(2-phenyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c17-14-9-5-4-8-13(14)16(20)19-11-10-18-15(19)12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHFTWVIBUTJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328510
Record name (2-fluorophenyl)-(2-phenyl-4,5-dihydroimidazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

433944-45-7
Record name (2-fluorophenyl)-(2-phenyl-4,5-dihydroimidazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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